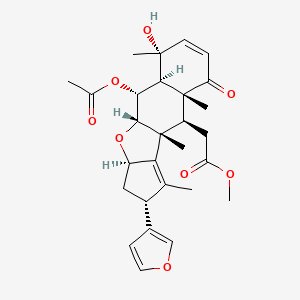

6-Acetylnimbandiol

Description

This compound has been reported in Azadirachta indica with data available.

Properties

CAS No. |

1281766-66-2 |

|---|---|

Molecular Formula |

C28H34O8 |

Molecular Weight |

498.6 g/mol |

IUPAC Name |

methyl 2-[(1S,2R,3S,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-4-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate |

InChI |

InChI=1S/C28H34O8/c1-14-17(16-8-10-34-13-16)11-18-22(14)28(5)19(12-21(31)33-6)27(4)20(30)7-9-26(3,32)24(27)23(25(28)36-18)35-15(2)29/h7-10,13,17-19,23-25,32H,11-12H2,1-6H3/t17-,18-,19-,23-,24+,25-,26-,27+,28-/m1/s1 |

InChI Key |

PWFKLZWNGVGKBA-WETHXUPTSA-N |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)O)C)CC(=O)OC)C |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)O)C)CC(=O)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive 6-Acetylnimbandiol: An Uncharted Territory in Neem Oil Chemistry

A comprehensive review of scientific literature reveals no direct evidence for the discovery or isolation of 6-Acetylnimbandiol from neem oil (Azadirachta indica). While the neem tree is a rich source of complex limonoids, with numerous compounds identified and characterized, this compound does not appear to be among the cataloged constituents based on currently available data.

Researchers, scientists, and drug development professionals interested in the chemical composition of neem oil will find a wealth of information on a variety of bioactive molecules. However, those specifically seeking data on this compound will find the trail runs cold. This technical guide addresses the current state of knowledge regarding this specific compound in relation to neem oil and highlights the established chemistry of related compounds.

A Landscape of Known Neem Limonoids

Neem oil is a complex mixture of triglycerides and triterpenoid compounds, the latter being primarily responsible for its well-documented biological activities.[1][2] The most prominent and studied of these are the limonoids, a class of highly oxygenated and structurally intricate tetranortriterpenoids. Key limonoids that have been successfully isolated and characterized from various parts of the neem tree include:

-

Azadirachtin: The most famous and potent of the neem limonoids, known for its powerful insecticidal and antifeedant properties.[1][3]

-

Nimbin and its derivatives: A group of closely related compounds that contribute to the bitterness and biological activity of neem extracts.[1]

-

Salannin: Another significant limonoid with strong antifeedant effects against various insect pests.[3]

-

Nimbolide: A compound that has garnered attention for its potential anticancer and anti-inflammatory activities.[1][2]

-

Gedunin: A limonoid that has been investigated for its antimalarial and anticancer properties.[1]

-

Nimbandiol: A known constituent of Azadirachta indica.[4]

-

6-Deacetylnimbin: This compound has also been isolated from Azadirachta indica and is structurally related to the nimbin class of limonoids.[5][6][7]

The Case of this compound

Despite the extensive research into the chemical makeup of neem, there are no scientific publications that detail the discovery, isolation, spectroscopic characterization, or biological evaluation of this compound from neem oil or any other part of the Azadirachta indica tree. While chemical suppliers may list the compound with a CAS number (1281766-66-2), they do not provide information on its natural origin, suggesting it may be a synthetic derivative or a compound isolated from a different source.

The name "this compound" implies a structural relationship to Nimbandiol, likely involving the addition of an acetyl group at the 6th position of the Nimbandiol carbon skeleton. However, without experimental data from neem extracts, this remains a hypothetical structure within the context of neem chemistry.

Hypothetical Experimental Workflow

While no specific protocols exist for the isolation of this compound from neem oil, a general workflow for the separation and characterization of novel limonoids from a natural source can be proposed. This serves as a conceptual guide for researchers who might venture to investigate its potential presence.

Caption: A generalized workflow for the isolation and characterization of a novel compound from neem oil.

Conclusion for the Scientific Community

The current body of scientific evidence does not support the presence of this compound as a naturally occurring compound in neem oil. For researchers, scientists, and drug development professionals, this represents a critical knowledge gap. The field would benefit from studies aimed at definitively proving or disproving the existence of this molecule in Azadirachta indica. Such research would involve meticulous fractionation of neem oil extracts followed by advanced spectroscopic techniques to identify all minor constituents.

Until such research is published, any work referencing this compound from neem should be approached with caution. The focus of natural product research concerning neem should remain on the well-characterized and abundant limonoids that have established biological activities. Further investigation into the synergistic effects of these known compounds and the exploration of their therapeutic potential remain fruitful avenues of scientific inquiry.

References

- 1. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the role of Azadirachta indica (neem) and its active compounds in the regulation of biological pathways: an update on molecular approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nimbandiol | C26H32O7 | CID 157277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. plantaanalytica.com [plantaanalytica.com]

- 6. 6-Desacetylnimbin | C28H34O8 | CID 176996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Chemical Structure Elucidation of 6-Acetylnimbandiol: A Comprehensive Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Limonoids, a class of highly oxygenated tetranortriterpenoids, are abundant in plants of the Meliaceae family, with Azadirachta indica being a prominent source. These compounds exhibit a wide range of biological activities, including insecticidal, anti-inflammatory, and anti-cancer properties. 6-Acetylnimbandiol is a derivative of nimbandiol, characterized by the addition of an acetyl group at the C-6 position. The elucidation of its structure relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside established chemical principles.

Isolation and Purification

The isolation of this compound from its natural source, typically the seed kernels or leaves of Azadirachta indica, is a critical first step. The general workflow for isolating limonoids is presented below.

Caption: General workflow for the isolation of this compound.

Experimental Protocol: Isolation

-

Extraction: Dried and powdered plant material is subjected to exhaustive extraction with a polar solvent like ethanol or methanol at room temperature.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Limonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Final Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis and Structure Elucidation

The definitive structure of this compound is established through the comprehensive analysis of its spectroscopic data.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular formula of the compound. For this compound (C₂₈H₃₄O₈), the expected monoisotopic mass would be a key starting point. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, providing insights into the connectivity of the molecular framework.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₈H₃₄O₈ |

| Monoisotopic Mass | [Calculated Value] |

| Key Fragment Ions | [Expected m/z values corresponding to loss of acetyl group, water, furan ring, etc.] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry, of complex natural products. A suite of 1D and 2D NMR experiments is required.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. Key expected signals for this compound would include:

-

Singlets for the methyl groups.

-

Signals corresponding to the furan ring protons.

-

A characteristic downfield shift for the proton at C-6 due to the deshielding effect of the acetyl group.

-

Complex multiplets for the methylene and methine protons of the steroid-like core.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (methyl, methylene, methine, quaternary, carbonyl, olefinic). For this compound, approximately 28 distinct carbon signals would be expected. The presence of a carbonyl signal for the acetyl group and signals corresponding to the ester carbonyl and the furan ring would be key identifiers.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetyl Methyl | ~2.0 - 2.2 | ~20 - 22 |

| Acetyl Carbonyl | - | ~170 - 172 |

| Furan Ring | ~6.3 - 7.4 | ~110 - 145 |

| C-6 Proton | [Expected downfield shift] | [Expected shift] |

| Other Methyls | ~0.8 - 1.5 | ~15 - 30 |

3.2.3. 2D NMR Spectroscopy

To establish the connectivity between protons and carbons, a series of 2D NMR experiments are essential.

Caption: NMR workflow for structure elucidation.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems and establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Conclusion

The structural elucidation of this compound is a systematic process that integrates chromatographic separation techniques with advanced spectroscopic methods. While specific, detailed published data for this compound is limited, the established methodologies for the analysis of neem limonoids provide a clear and robust framework for its characterization. The combination of MS and a full suite of 1D and 2D NMR experiments is indispensable for the unambiguous assignment of its chemical structure, paving the way for further investigation into its biological properties and potential therapeutic applications.

Spectroscopic Data of Nimbin-Class Limonoids: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Nimbin-class limonoids are a group of highly oxygenated and structurally complex tetranortriterpenoids predominantly found in the Neem tree (Azadirachta indica). These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antipyretic, fungicidal, and antiseptic properties. The structural elucidation and characterization of these molecules are paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.

This technical guide provides a detailed overview of the spectroscopic data of Nimbin and outlines the standard experimental protocols for acquiring such data.

Spectroscopic Data of Nimbin

The following tables summarize the key spectroscopic data for Nimbin, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H and ¹³C NMR Spectral Data of Nimbin (CDCl₃) [1]

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |

| 1 | 201.62 | - |

| 2 | 125.98 | - |

| 3 | 147.59 | - |

| 4 | 47.77 | - |

| 5 | 41.52 | 3.71 (d, 3.3) |

| 6 | 68.69 | 5.21 (dd, 3.0, 12.2) |

| 7 | 84.58 | 4.06 (d, 2.9) |

| 8 | 47.09 | - |

| 9 | - | 2.85 (m) |

| 10 | 48.03 | - |

| 11 | - | - |

| 12 | 173.66 | - |

| 13 | - | - |

| 14 | - | - |

| 15 | 87.12 | 5.56 (m) |

| 16 | - | 2.01 (m), 2.19 (m) |

| 17 | - | 3.64 (m) |

| 18 | - | - |

| 19 | - | - |

| 20 | 126.82 | - |

| 21 | 139.01 | 7.34 (m) |

| 22 | 110.49 | 6.35 (m) |

| 23 | 143.02 | 7.25 (m) |

| 28 | 174.64 | - |

| 6-OAc | 170.58 | - |

| 6-OAc (CH₃) | - | 2.05 (s) |

| 12-OMe | 51.5 | 3.68 (s) |

Infrared (IR) Spectroscopy Data

Table 2: Characteristic IR Absorption Bands of Nimbin [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2953 | Strong | C-H stretching (saturated) |

| 1735 | Strong | C=O stretching (ester) |

| 1685 | Strong | C=C stretching (α,β-unsaturated ketone) |

| 1435 | Medium | C-H deformation |

| 1234 | Strong | C-O stretching (ester) |

| 1030 | Strong | C-O stretching |

| 754 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of Nimbin [2]

| Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula | Calculated Mass |

| ESI-HRMS | 541.2441 | C₃₀H₃₆O₉ | 541.2438 |

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic analysis of nimbin-class limonoids.

Isolation and Purification

A general workflow for the isolation of nimbin-class limonoids from Azadirachta indica seeds is depicted in the diagram below. The process typically involves extraction with organic solvents, followed by a series of chromatographic separations.

Caption: General workflow for the isolation and characterization of natural products.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher). The purified compound is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Both ¹H and ¹³C NMR spectra are acquired. For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

IR Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer. For solid samples, the KBr pellet method is commonly employed. A small amount of the purified compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum is then recorded over the standard range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectra (HRMS) are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The accurate mass measurement allows for the determination of the elemental composition and molecular formula of the compound.

Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of a natural product from its spectroscopic data follows a logical progression, as illustrated in the diagram below.

Caption: Logical flow of spectroscopic data analysis for structure elucidation.

Conclusion

The spectroscopic data presented for Nimbin provide a valuable reference for researchers working on the characterization of nimbin-class limonoids. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectral data, which is crucial for accurate structure elucidation. The integrated use of NMR, IR, and MS, as outlined in this guide, is fundamental to advancing the research and development of these promising natural products.

References

An In-depth Technical Guide to 6-Acetylnimbandiol: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetylnimbandiol is a naturally occurring triterpenoid compound isolated from the neem tree (Azadirachta indica), a plant renowned for its diverse medicinal properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in publicly accessible literature, its fundamental properties have been identified. Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is crucial for its application in research and development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₄O₈ | [1] |

| Molar Mass | 498.56 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly documented. However, based on general procedures for isolating similar limonoids from Azadirachta indica, a standard workflow can be proposed.

General Isolation and Purification Workflow

The isolation of this compound from neem extracts typically involves a multi-step process combining extraction and chromatographic techniques.

Caption: A generalized workflow for the isolation and purification of this compound.

A more detailed, though still generalized, experimental protocol is described below.

Protocol 1: Isolation of this compound from Azadirachta indica

-

Extraction:

-

Air-dried and powdered neem seeds or leaves are subjected to Soxhlet extraction with a suitable solvent such as ethanol or methanol for an extended period (e.g., 48-72 hours).

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

The resulting fractions are concentrated, and the fraction containing the compound of interest (typically the more polar fractions for limonoids) is selected for further purification.

-

-

Chromatographic Purification:

-

The selected fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, with increasing proportions of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions with similar TLC profiles are combined and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Spectral Data

Biological Activity and Mechanism of Action

The biological activities and mechanism of action of this compound have not yet been extensively investigated. However, many related limonoids isolated from Azadirachta indica have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anticancer, and insecticidal properties. It is plausible that this compound may exhibit similar biological activities. Further research is warranted to explore its therapeutic potential.

Potential Signaling Pathways to Investigate

Based on the known activities of structurally similar compounds, several signaling pathways could be relevant to the biological effects of this compound.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound is a promising natural product from Azadirachta indica that remains largely unexplored. This technical guide has summarized the currently available information on its physical and chemical properties and has provided a framework for its isolation and further study. Significant research is required to fully characterize this compound, including the experimental determination of its physicochemical properties, the acquisition of detailed spectral data for unambiguous structure confirmation, and the comprehensive evaluation of its biological activities and underlying mechanisms of action. Such studies will be instrumental in unlocking the potential of this compound for applications in medicine and agriculture.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Preliminary Biological Activity Screening of 6-Acetylnimbandiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylnimbandiol, a limonoid derived from the neem tree (Azadirachta indica), has emerged as a compound of interest in the quest for novel therapeutic agents. Preliminary biological screenings have indicated its potential as both an anti-inflammatory and antiproliferative agent. This technical guide provides a comprehensive overview of the existing data on the biological activities of this compound, detailing experimental protocols and presenting available quantitative data. Furthermore, it elucidates the potential mechanism of action, focusing on relevant signaling pathways, to offer a foundational resource for further research and development.

Introduction

The neem tree (Azadirachta indica) has a long and rich history in traditional medicine, with various parts of the tree utilized for their diverse therapeutic properties. Modern phytochemical research has identified a vast arsenal of bioactive compounds within neem, among which the limonoids stand out for their complex structures and potent biological activities. This compound is one such limonoid, an acetylated derivative of nimbandiol, which has been isolated from neem seeds.[1]

Initial investigations into the pharmacological profile of this compound have revealed promising anti-inflammatory and antiproliferative effects. This guide serves to consolidate the current understanding of these activities, providing a detailed technical framework for researchers and drug development professionals interested in exploring the therapeutic utility of this natural product.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated in preclinical models. The primary assay used to evaluate this activity is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mice.

Quantitative Data

While a specific 50% inhibitory dose (ID50) for this compound in the TPA-induced ear inflammation model has been reported, the precise value from the primary literature requires confirmation. However, a study by Akihisa et al. (2001) identified this compound as one of several limonoids from neem with anti-inflammatory properties.[1] For context, other neem limonoids have shown marked anti-inflammatory activity in this assay, with ID50 values ranging from 0.09 to 0.26 mg/ear.[2]

Table 1: Anti-inflammatory Activity of Selected Neem Limonoids (for context)

| Compound | ID50 (mg/ear) in TPA-induced Inflammation | Reference |

| Nimbin | 0.26 | [2] |

| Salannin | 0.22 | [2] |

| Azadiradione | 0.09 | [2] |

| This compound | Data to be confirmed from primary literature | [1] |

Experimental Protocol: TPA-Induced Mouse Ear Edema

This in vivo assay is a standard method for screening potential anti-inflammatory agents.

Objective: To evaluate the topical anti-inflammatory activity of a test compound by measuring the inhibition of edema induced by a phorbol ester (TPA) in mouse ears.

Materials:

-

Test compound (this compound) dissolved in a suitable vehicle (e.g., acetone).

-

12-O-tetradecanoylphorbol-13-acetate (TPA) solution.

-

Vehicle control.

-

Positive control (e.g., Indomethacin).

-

Male ICR mice.

-

Micrometer or punch biopsy tool.

-

Analytical balance.

Procedure:

-

A solution of the test compound (this compound) at various concentrations is prepared.

-

The TPA solution is prepared at a concentration known to induce a significant inflammatory response (e.g., 1 µ g/ear ).

-

The test compound solution is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear receives the vehicle alone and serves as a control.

-

After a short interval (e.g., 30 minutes), the TPA solution is applied to the right ear of all mice except for the negative control group.

-

After a specified period (e.g., 4-6 hours), the mice are euthanized.

-

A standard-sized circular section of each ear is removed using a punch biopsy tool and weighed.

-

The difference in weight between the right (TPA-treated) and left (vehicle-treated) ear punches is calculated to determine the extent of edema.

-

The percentage inhibition of edema for the compound-treated groups is calculated relative to the vehicle-treated control group.

-

The ID50 value, the dose that causes a 50% reduction in edema, is then determined.

Antiproliferative Activity

While direct evidence for the antiproliferative activity of this compound is currently limited in publicly available literature, the broader class of neem limonoids has demonstrated significant cytotoxic effects against various cancer cell lines. Further screening of this compound is warranted based on the activity of its chemical relatives.

Potential Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.).

-

Complete cell culture medium.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

MTT reagent.

-

Solubilization solution (e.g., DMSO, isopropanol with HCl).

-

96-well microplates.

-

Microplate reader.

Procedure:

-

Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound have yet to be fully elucidated. However, based on the known mechanisms of other anti-inflammatory and antiproliferative natural products, particularly other limonoids, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a plausible target.

The NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those encoding pro-inflammatory cytokines, chemokines, and anti-apoptotic proteins.

It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more key steps in the NF-κB signaling cascade, thereby preventing the production of inflammatory mediators. Its potential antiproliferative effects could also be linked to the downregulation of NF-κB-mediated survival signals in cancer cells.

Conclusion and Future Directions

This compound, a limonoid from Azadirachta indica, shows promise as a lead compound for the development of new anti-inflammatory and potentially antiproliferative drugs. This technical guide has summarized the available preliminary data and provided detailed experimental protocols to facilitate further investigation.

Future research should focus on:

-

Confirming and expanding upon the quantitative data for both anti-inflammatory and antiproliferative activities through rigorous in vitro and in vivo studies.

-

Elucidating the precise molecular mechanism of action , including the validation of its effects on the NF-κB signaling pathway and the identification of its direct molecular targets.

-

Investigating the structure-activity relationship of nimbandiol derivatives to optimize potency and selectivity.

-

Evaluating the safety and pharmacokinetic profile of this compound to assess its drug-like properties.

By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for its potential translation into clinical applications.

References

Unveiling 6-Acetylnimbandiol: A Technical Review of a Lesser-Known Neem Limonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neem tree (Azadirachta indica) is a veritable cornucopia of bioactive compounds, with limonoids being one of the most prominent and extensively studied classes. While major limonoids such as nimbolide, azadirachtin, and gedunin have garnered significant attention for their diverse pharmacological properties, a plethora of minor limonoids remain less explored. This technical guide provides a comprehensive literature review of one such compound: 6-Acetylnimbandiol. This document synthesizes the available scientific information on its isolation, characterization, and, where available, its biological activities, offering a resource for researchers and professionals in drug discovery and development.

Isolation and Characterization of this compound

The pioneering work on the isolation and structural elucidation of this compound was conducted by Siddiqui and colleagues in 1986. Their research, published in Planta Medica, laid the foundation for understanding this specific nimbandiol-type limonoid.

Experimental Protocol for Isolation

The following methodology is based on the seminal work of Siddiqui et al. (1986):

-

Plant Material: Fresh, undried leaves of Azadirachta indica were used as the starting material.

-

Extraction: The leaves were subjected to extraction with ethanol.

-

Fractionation: The ethanolic extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction, containing the limonoids, was further processed.

-

Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel. Elution was carried out using a gradient of petroleum ether and ethyl acetate.

-

Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) were combined and further purified by repeated column chromatography and preparative TLC to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), acetyl (C=O), and ester moieties.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the precise placement of functional groups.

Based on this comprehensive analysis, the chemical structure of this compound was established as a tetranortriterpenoid with the molecular formula C₂₈H₃₄O₈ and a molar mass of 498.56 g/mol .

Biological Activities of this compound: An Overview

Despite its early isolation and characterization, dedicated studies on the biological activities of this compound are notably scarce in the existing scientific literature. Much of the research on neem limonoids has concentrated on the more abundant and potently active compounds. However, some inferences and preliminary data can be drawn from broader studies.

One study involving an insect bioassay-guided fractionation of neem oil reported the isolation of this compound, suggesting its potential role in the insecticidal properties of neem. However, specific quantitative data on its individual activity were not provided in the accessible literature.

Given the limited direct evidence, the potential biological activities of this compound are often extrapolated from the known activities of structurally similar nimbandiol derivatives and other neem limonoids. These activities include:

-

Anticancer Activity: Many neem limonoids exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

-

Anti-inflammatory Activity: Neem extracts and isolated limonoids have demonstrated significant anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators.

-

Antimicrobial Activity: Various neem compounds have shown efficacy against a range of bacteria and fungi.

It is important to emphasize that these are potential areas of activity for this compound, and dedicated experimental validation is required to confirm them.

Quantitative Data

As of the latest literature review, no specific quantitative data (e.g., IC₅₀, MIC values) for the biological activities of this compound have been published in peer-reviewed journals. The table below is provided as a template for future research findings.

| Biological Activity | Assay | Cell Line/Organism | Result (e.g., IC₅₀, MIC) | Reference |

| Anticancer | Data Not Available | |||

| Anti-inflammatory | Data Not Available | |||

| Antimicrobial | Data Not Available |

Experimental Workflows and Signaling Pathways

Due to the lack of specific studies on the mechanism of action of this compound, diagrams for signaling pathways are not available. However, a generalized experimental workflow for the isolation and characterization of this compound can be visualized.

Conclusion and Future Directions

This compound represents one of the many understudied chemical constituents of the neem tree. While its isolation and structure have been established for several decades, a significant gap exists in our understanding of its biological potential. The lack of dedicated research on its pharmacological activities presents a clear opportunity for future investigations.

Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to:

-

Re-isolate and confirm the structure of this compound using modern spectroscopic techniques.

-

Screen this compound for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.

-

Investigate the mechanisms of action for any observed biological activities through cellular and molecular studies.

-

Explore the structure-activity relationships of nimbandiol derivatives to identify key functional groups responsible for their biological effects.

By systematically exploring the pharmacological profile of minor limonoids like this compound, the scientific community can continue to unlock the full therapeutic potential of the neem tree.

6-Acetylnimbandiol: A Technical Overview of its Natural Occurrence and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetylnimbandiol is a naturally occurring limonoid, a class of highly oxygenated triterpenoids, found within the Neem tree (Azadirachta indica). While the rich chemical diversity of Azadirachta indica has been extensively explored, leading to the isolation and characterization of numerous bioactive compounds, specific and detailed information regarding this compound remains comparatively scarce in publicly accessible scientific literature. This technical guide synthesizes the available information on the natural occurrence and distribution of this compound, alongside generalized experimental protocols for the extraction and analysis of similar limonoids from Azadirachta indica. A notable gap exists in the literature concerning quantitative data and specific spectroscopic characterization for this particular compound.

Natural Occurrence and Distribution

Table 1: Distribution of Selected Limonoids in Azadirachta indica

| Compound | Plant Part | Reported Presence | Quantitative Data |

| This compound | Leaves | Yes[1][2] | Not Available |

| Azadirachtin | Seeds, Leaves | Yes[1][2] | High concentration in seeds |

| Nimbin | Leaves, Seeds, Bark | Yes[1][2] | Present in various parts |

| Nimbolide | Leaves | Yes[1][2] | Yields of up to 0.67% from leaves reported |

| Salannin | Seeds, Leaves | Yes[1][2] | Present in various parts |

Experimental Protocols

Detailed experimental protocols specifically for the isolation and quantification of this compound are not extensively published. However, methodologies for the extraction and purification of other limonoids from Azadirachta indica can be adapted. The following represents a generalized workflow based on established procedures for similar compounds.

General Extraction of Limonoids from Neem Leaves

A common approach for extracting limonoids from neem leaves involves solvent extraction. Ethanol is a frequently used solvent due to its ability to extract a broad range of polar and non-polar compounds.[1]

Protocol:

-

Sample Preparation: Freshly collected, healthy leaves of Azadirachta indica are washed and shade-dried to a constant weight. The dried leaves are then pulverized into a fine powder.

-

Extraction: The powdered leaf material is subjected to extraction with ethanol (95%) using a Soxhlet apparatus or through maceration with agitation for an extended period (e.g., 24-48 hours).

-

Concentration: The resulting ethanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, containing a complex mixture of compounds, requires further purification to isolate individual limonoids. Column chromatography is a standard technique for this purpose.

Protocol:

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions of the eluate are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

-

Further Purification: Fractions containing the compound of interest may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound is not detailed in the available literature, a general Reverse-Phase HPLC (RP-HPLC) method can be developed and validated for its quantification.

General HPLC Parameters:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used for the separation of limonoids.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.

-

Quantification: Quantification would be achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from a purified standard of this compound.

Signaling Pathways and Experimental Workflows

Specific signaling pathways modulated by this compound are not described in the reviewed literature. However, a generalized workflow for the isolation and characterization of this compound can be visualized.

Caption: Generalized workflow for the isolation and analysis of this compound.

Conclusion and Future Directions

This compound is a recognized constituent of Azadirachta indica leaves. However, there is a significant lack of detailed scientific information regarding its quantitative distribution within the plant, optimized and specific protocols for its isolation, and comprehensive spectroscopic data. For researchers and drug development professionals, this represents both a challenge and an opportunity. Future research should focus on:

-

Quantitative Analysis: Developing and validating a robust analytical method, such as HPLC-MS/MS, to accurately quantify the concentration of this compound in different parts of the neem tree (leaves, seeds, bark, etc.) and to assess variability based on geographical location, season, and genotype.

-

Isolation and Characterization: Establishing a detailed and reproducible protocol for the high-purity isolation of this compound. Subsequent comprehensive spectroscopic analysis (1D and 2D NMR, high-resolution mass spectrometry) is crucial to create a complete and publicly available dataset for this compound.

-

Biological Activity: Investigating the pharmacological properties of purified this compound to understand its potential therapeutic applications.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a lead compound for drug discovery and development.

References

The Role of 6-Acetylnimbandiol in Plant Defense: A Methodological Framework for Investigation

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific studies on the direct role of 6-Acetylnimbandiol in plant defense mechanisms. The following guide, therefore, presents a hypothetical, yet methodologically robust, framework for investigating the potential of this and other novel secondary metabolites in plant immunity. This document is intended for researchers, scientists, and drug development professionals as a technical guide to illustrate the experimental approaches and data presentation required to elucidate the function of a new compound in this field.

Introduction to Plant Defense and Novel Elicitors

Plants, being sessile organisms, have evolved a sophisticated innate immune system to defend against a myriad of pathogens and herbivores. This defense system relies on the recognition of elicitors—molecules that signal the presence of a threat—which in turn activates a cascade of downstream defense responses. These responses can range from the rapid production of reactive oxygen species (ROS) and the reinforcement of cell walls to the synthesis of defense-related hormones like salicylic acid (SA) and jasmonic acid (JA), and the expression of pathogenesis-related (PR) genes.

Secondary metabolites are a vast and diverse group of organic compounds produced by plants that are not directly involved in their primary growth and development but are crucial for their interaction with the environment. Many of these compounds have been identified as key players in plant defense. This compound, a limonoid isolated from neem (Azadirachta indica), belongs to a class of compounds known for their insecticidal and medicinal properties. While its role in plant defense is not established, its chemical nature suggests it could function as an endogenous signaling molecule or a direct defense compound.

This guide outlines a comprehensive approach to test the hypothesis that this compound plays a role in plant defense, detailing experimental protocols, data presentation strategies, and visualization of conceptual frameworks.

Quantitative Data Presentation: Hypothetical Findings

To rigorously assess the efficacy of a novel defense compound, quantitative data must be systematically collected and presented. The following tables represent hypothetical data that could be generated from experiments investigating this compound.

Table 1: Effect of this compound on the Growth of a Fungal Pathogen (in vitro)

| Concentration of this compound (µM) | Mycelial Growth Inhibition (%) | Spore Germination Inhibition (%) |

| 0 (Control) | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 10 | 15.2 ± 2.1 | 22.5 ± 3.4 |

| 50 | 45.8 ± 4.5 | 68.1 ± 5.2 |

| 100 | 82.3 ± 6.1 | 91.7 ± 4.8 |

Table 2: Induction of Defense-Related Gene Expression in Arabidopsis thaliana by this compound Treatment

| Gene | Function | Fold Change (24h post-treatment) |

| PR1 | Pathogenesis-Related Protein 1 (SA marker) | 12.5 ± 1.8 |

| PDF1.2 | Plant Defensin 1.2 (JA marker) | 2.1 ± 0.3 |

| PAL1 | Phenylalanine Ammonia-Lyase 1 (Phenylpropanoid pathway) | 8.9 ± 1.1 |

| RBOHD | Respiratory Burst Oxidase Homolog D (ROS production) | 6.4 ± 0.9 |

Table 3: Quantification of Endogenous Phytohormones in Response to this compound

| Treatment | Salicylic Acid (ng/g FW) | Jasmonic Acid (ng/g FW) |

| Mock (Control) | 35.2 ± 5.1 | 18.9 ± 3.2 |

| This compound (50 µM) | 152.8 ± 15.7 | 25.4 ± 4.1 |

| Pathogen Inoculation | 210.5 ± 22.3 | 85.1 ± 9.8 |

| This compound + Pathogen | 285.1 ± 30.5 | 92.3 ± 11.2 |

Experimental Protocols

Detailed and reproducible methodologies are critical for validating scientific findings. Below are standard protocols that would be employed to generate the data presented above.

In Vitro Antifungal Assay

-

Preparation of Fungal Cultures: A phytopathogenic fungus (e.g., Botrytis cinerea) is cultured on Potato Dextrose Agar (PDA) plates at 25°C.

-

Preparation of Test Compound: this compound is dissolved in a minimal amount of DMSO and then diluted with sterile distilled water to achieve the desired final concentrations (e.g., 10, 50, 100 µM). The final DMSO concentration should be kept below 0.1% in all treatments, including the control.

-

Mycelial Growth Inhibition Assay:

-

A 5 mm mycelial plug from the edge of an actively growing fungal culture is placed in the center of a fresh PDA plate amended with the test compound.

-

Plates are incubated at 25°C in the dark.

-

The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C-T)/C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.

-

-

Spore Germination Assay:

-

Fungal spores are harvested from a mature culture and suspended in a liquid medium (e.g., Potato Dextrose Broth) to a final concentration of 1x10^5 spores/mL.

-

The spore suspension is mixed with the test compound at various concentrations.

-

Aliquots of the mixture are placed on a microscope slide and incubated in a humid chamber at 25°C for 6-8 hours.

-

The number of germinated and non-germinated spores is counted under a microscope (a spore is considered germinated if the germ tube is at least half the length of the spore).

-

The percentage of inhibition is calculated relative to the control.

-

Plant Treatment and Gene Expression Analysis

-

Plant Growth: Arabidopsis thaliana (Col-0) plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

-

Compound Application: Four-week-old plants are treated by spraying the leaves with a 50 µM solution of this compound containing 0.01% Tween-20 as a surfactant. Control plants are sprayed with a mock solution (0.01% Tween-20, and the corresponding concentration of DMSO).

-

Sample Collection and RNA Extraction: Leaf tissue is harvested at specified time points (e.g., 0, 6, 12, 24 hours) post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Quantitative Real-Time PCR (RT-qPCR):

-

First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase kit.

-

RT-qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.

-

Gene-specific primers for target genes (PR1, PDF1.2, PAL1, RBOHD) and a reference gene (e.g., Actin2) are used.

-

The relative expression levels are calculated using the 2^-ΔΔCt method.

-

Phytohormone Quantification

-

Sample Preparation: Plant tissue (approximately 100 mg fresh weight) is collected and flash-frozen. The tissue is then homogenized in an extraction buffer (e.g., 80% methanol).

-

Hormone Extraction and Purification: The homogenate is centrifuged, and the supernatant is collected. The extract may be further purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.

-

LC-MS/MS Analysis: The purified samples are analyzed using a High-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (HPLC-MS/MS).

-

Separation is achieved on a C18 reverse-phase column.

-

Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for SA and JA, with the inclusion of isotopically labeled internal standards for accurate quantification.

-

Visualizing Molecular Pathways and Workflows

Diagrams are essential for communicating complex biological processes and experimental designs. The following are Graphviz DOT script-generated diagrams illustrating a potential signaling pathway for this compound and the experimental workflow for its investigation.

Caption: Hypothetical signaling pathway initiated by this compound in a plant cell.

Caption: Experimental workflow for investigating a novel plant defense compound.

Conclusion

While the specific role of this compound in plant defense remains to be elucidated, this guide provides a comprehensive and technically detailed roadmap for its investigation. By employing a combination of in vitro and in planta assays, quantitative molecular analyses, and a systematic approach to dissecting the underlying signaling pathways, researchers can determine the potential of this and other novel compounds as elicitors or direct inhibitors in plant protection. The structured presentation of data and clear visualization of complex processes are paramount for communicating findings within the scientific community and for the potential translation of this knowledge into practical applications for sustainable agriculture.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 6-Acetylnimbandiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Acetylnimbandiol is a limonoid triterpenoid found in the neem tree (Azadirachta indica), a plant renowned for its wide range of medicinal properties. As research into the therapeutic potential of individual neem compounds intensifies, the need for accurate and reliable quantitative methods becomes paramount. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices. The described protocol is designed to offer high sensitivity, specificity, and reproducibility, making it suitable for phytochemical analysis, pharmacokinetic studies, and quality control of herbal formulations.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed).

-

Reagents: Formic acid (analytical grade).

-

Standards: this compound reference standard (purity ≥98%).

-

Sample Matrices: e.g., Neem leaf extract, plasma, or pharmaceutical formulation.

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 40% B5-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector Wavelength | 215 nm |

| Run Time | 25 minutes |

3. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The sample preparation protocol will vary depending on the matrix.

-

For Plant Extracts (e.g., Neem Leaf Powder):

-

Accurately weigh 1 g of the dried powder.

-

Perform extraction with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.

-

-

For Biological Fluids (e.g., Plasma):

-

To 500 µL of plasma, add 1 mL of acetonitrile (protein precipitation).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase (initial conditions).

-

Filter through a 0.22 µm syringe filter prior to HPLC analysis.

-

5. Method Validation Parameters

For robust and reliable quantification, the method should be validated according to ICH guidelines. Key validation parameters include:

| Parameter | Specification |

| Linearity | R² > 0.999 for the calibration curve. |

| Accuracy | Recovery should be within 98-102%. |

| Precision | Relative Standard Deviation (RSD) should be less than 2% for both intra-day and inter-day precision. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |

| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |

Data Presentation

Table 1: Quantitative Data Summary

| Sample ID | Matrix | Concentration of this compound (µg/mL or µg/g) | % RSD (n=3) |

| Sample 1 | Neem Leaf Extract | 45.8 | 1.2 |

| Sample 2 | Plasma (Spiked) | 24.5 | 1.8 |

| Sample 3 | Formulation A | 98.7 | 0.9 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound using HPLC.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC. The method is designed to be robust, accurate, and suitable for a variety of sample types encountered in research and industrial settings. Adherence to the described chromatographic conditions and sample preparation procedures will ensure reliable and reproducible results, facilitating further investigation into the properties and applications of this promising natural compound.

Application Notes and Protocols for the Extraction and Purification of 6-Acetylnimbandiol from Azadirachta indica

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetylnimbandiol is a tetranortriterpenoid found in the neem tree (Azadirachta indica), a plant renowned for its wide array of bioactive compounds. Like other limonoids from neem, such as nimbin and azadirachtin, this compound is of significant interest to the pharmaceutical and agricultural industries for its potential biological activities. These compounds are known to possess anti-inflammatory, insect-antifeedant, and other valuable medicinal properties.

This document provides a detailed protocol for the extraction and purification of this compound from neem plant material, primarily targeting researchers in natural product chemistry and drug development. The methodologies described are based on established techniques for the isolation of similar triterpenoids from Azadirachta indica.

Experimental Protocols

Part 1: Extraction of Crude this compound

This section details the initial extraction of the crude mixture of phytochemicals, including this compound, from the plant source. Neem seeds or leaves are the most common starting materials.[1]

1.1. Materials and Reagents

-

Dried and powdered neem seeds or leaves

-

n-Hexane (analytical grade)

-

Methanol or Ethanol (analytical grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Grinder or mill

-

Filter paper

1.2. Sample Preparation

-

Collect fresh, healthy neem seeds or leaves.

-

Wash the plant material thoroughly with water to remove any dirt and debris.

-

Shade dry the material for 7-10 days to prevent the degradation of heat-sensitive compounds.[1]

-

Grind the dried material into a fine powder using a mechanical grinder.

1.3. Extraction Procedure (Soxhlet Extraction)

-

Defatting (for seeds): To remove non-polar oils, first perform a Soxhlet extraction of the powdered neem seeds with n-hexane for 6-8 hours. This step is crucial for improving the efficiency of the subsequent extraction of more polar triterpenoids.

-

Extraction of Triterpenoids:

-

Air-dry the defatted seed powder to remove residual hexane.

-

Perform a second Soxhlet extraction on the defatted powder (or the initial leaf powder) using methanol or ethanol for 6-8 hours.[1]

-

-

Concentration:

-

Collect the methanolic or ethanolic extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[2]

-

-

Storage: Store the crude extract at 4°C for further purification.[1]

Part 2: Purification of this compound

The crude extract contains a complex mixture of compounds. A multi-step purification process involving column chromatography and potentially High-Performance Liquid Chromatography (HPLC) is required to isolate this compound.

2.1. Materials and Reagents

-

Crude neem extract

-

Silica gel (60-120 mesh) for column chromatography

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Preparative HPLC system (optional, for high purity)

-

C18 HPLC column

2.2. Purification by Column Chromatography

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Pour the slurry into the chromatography column and allow it to pack uniformly without any air bubbles.

-

-

Sample Loading:

-

Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (or a suitable solvent) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.[1]

-

-

Elution:

-

Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient.[1] A suggested gradient is as follows:

-

100% n-Hexane

-

90:10 n-Hexane:Ethyl Acetate

-

80:20 n-Hexane:Ethyl Acetate

-

70:30 n-Hexane:Ethyl Acetate

-

50:50 n-Hexane:Ethyl Acetate

-

100% Ethyl Acetate

-

Ethyl Acetate:Methanol (optional, for highly polar compounds)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 20 mL).

-

Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC). A mobile phase similar to the elution solvent (e.g., n-hexane:ethyl acetate 70:30) can be used for TLC analysis. Visualize the spots under UV light or by using an appropriate staining reagent.

-

Pool the fractions that contain the compound of interest (based on Rf values of known standards or further analytical characterization).

-

-

Re-purification: Fractions containing the target compound but still showing impurities may need to be subjected to a second round of column chromatography with a shallower solvent gradient.[1]

2.3. High-Purity Purification by Preparative HPLC (Optional) For achieving very high purity, the semi-purified fractions from column chromatography can be further purified using preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used for the separation of neem limonoids.[3]

-

Mobile Phase: An isocratic or gradient system of methanol and water is typically effective. For example, a mobile phase of 70:30 (v/v) methanol:water has been used for the separation of nimbolide, a related compound.[3]

-

Detection: Monitor the elution of compounds using a UV detector, typically in the range of 210-220 nm for limonoids.[4]

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Solvent Removal: Remove the solvent from the collected fraction using a rotary evaporator or lyophilization to obtain the pure compound.

Data Presentation

The following tables summarize hypothetical quantitative data based on typical extraction and purification of neem limonoids. Actual values may vary depending on the plant material and experimental conditions.

Table 1: Extraction Yields from Azadirachta indica (500g of starting material)

| Plant Material | Extraction Method | Solvent | Crude Extract Yield (g) | Approximate Yield (%) |

| Neem Seeds (defatted) | Soxhlet | Methanol | 45.5 | 9.1% |

| Neem Leaves | Soxhlet | Ethanol | 38.2 | 7.6% |

| Neem Leaves | Microwave-Assisted | Ethanol | 41.5 | 8.3% |

Table 2: Purification of this compound from Crude Methanolic Seed Extract (starting with 10g of crude extract)

| Purification Step | Fraction(s) | Mass Recovered (mg) | Purity (estimated by HPLC) |

| Column Chromatography | F-15 to F-20 | 850 | ~65% |

| Re-chromatography | RF-5 to RF-8 | 520 | ~90% |

| Preparative HPLC | Peak 1 | 450 | >98% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

This diagram shows the logical progression and decision points in the purification process.

Caption: Decision-making in the purification of this compound.

References

application of 6-Acetylnimbandiol as a botanical insecticide

- 1. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insecticides: Low Toxicity Options | Home and Garden Education Center [homegarden.cahnr.uconn.edu]

Application Notes and Protocols for the Development of a Stable Formulation for 6-Acetylnimbandiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetylnimbandiol is a complex diterpenoid natural product. Like many compounds in its class, it is presumed to exhibit poor aqueous solubility, which presents a significant challenge for its development as a potential therapeutic agent. Furthermore, the presence of an acetyl ester group raises concerns about its chemical stability, particularly susceptibility to hydrolysis.[1][2][3] This document provides a comprehensive guide to developing a stable and effective formulation for this compound, outlining a systematic approach from initial characterization to the selection and evaluation of advanced formulation strategies.

The primary goals for the formulation of this compound are:

-

To enhance its aqueous solubility and dissolution rate.

-

To ensure its chemical stability, preventing the degradation of the acetyl group.

-

To develop a formulation that is suitable for the intended route of administration.

Pre-formulation Studies

A thorough pre-formulation investigation is critical to understanding the physicochemical properties of this compound and guiding the formulation development process.[4][5][6]

Physicochemical Characterization

The initial step is to determine the fundamental properties of the this compound drug substance.

Table 1: Physicochemical Properties of this compound

| Parameter | Method | Purpose |

| Molecular Formula | Mass Spectrometry | C28H34O8 |

| Molar Mass | Mass Spectrometry | 498.56 g/mol |

| Appearance | Visual Inspection | To be determined (TBD) |

| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the solid-state properties and purity. |

| pKa | Potentiometric Titration / UV-Vis Spectroscopy | To understand the ionization behavior of the molecule. |

| LogP | HPLC Method / Shake-Flask Method | To determine the lipophilicity of the compound. |

| Aqueous Solubility | Shake-Flask Method in various media (pH 1.2, 4.5, 6.8, 7.4) | To quantify the intrinsic solubility and its pH-dependence. |

| Solubility in Solvents | Shake-Flask Method | To identify potential co-solvents for liquid formulations (e.g., Ethanol, Propylene Glycol, PEG 400). |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | To assess the material's tendency to absorb moisture. |

| Solid-State Properties | X-ray Powder Diffraction (XRPD), Microscopy | To determine if the material is crystalline or amorphous. |

Stability Assessment

A forced degradation study is essential to identify the degradation pathways and the intrinsic stability of this compound.

Table 2: Forced Degradation Study Conditions

| Condition | Description | Purpose |

| Acidic Hydrolysis | 0.1 N HCl at 60°C for 24h | To assess stability in acidic conditions. |

| Basic Hydrolysis | 0.1 N NaOH at 60°C for 24h | To assess stability in basic conditions and the likelihood of ester hydrolysis. |

| Oxidative Degradation | 3% H2O2 at RT for 24h | To evaluate susceptibility to oxidation. |

| Thermal Degradation | 80°C for 48h (solid state) | To assess thermal stability. |

| Photostability | ICH Q1B guidelines (UV/Vis light exposure) | To determine light sensitivity. |

Experimental Protocols: Pre-formulation

Protocol for Aqueous Solubility Determination

-

Preparation of Buffers: Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.

-

Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection and Analysis: Withdraw an aliquot from each vial, filter through a 0.22 µm filter to remove undissolved solid, and analyze the concentration of this compound using a validated HPLC-UV method.

Protocol for Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Dilute the stock solution with 0.1 N HCl or 0.1 N NaOH and incubate at 60°C.

-

Oxidation: Dilute the stock solution with 3% H2O2 and keep at room temperature.

-

Thermal: Store the solid drug substance at 80°C.

-

Photostability: Expose the solid drug substance to light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at initial, 2, 4, 8, and 24-hour time points.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent drug and detect any degradation products.

Formulation Development Workflow

The selection of a suitable formulation strategy will be guided by the outcomes of the pre-formulation studies.

Caption: Formulation development workflow for this compound.

Protocols for Formulation Strategies

Based on the pre-formulation data, one or more of the following strategies may be pursued.[7][8][9]

Protocol for Amorphous Solid Dispersion (ASD) by Spray Drying

This technique is suitable for poorly soluble, thermally labile compounds.

-

Polymer and Solvent Selection:

-

Select a suitable polymer (e.g., HPMC-AS, PVP, Soluplus®) based on miscibility and stability studies.

-

Choose a common solvent system for both this compound and the polymer (e.g., acetone, methanol, or a mixture).

-

-

Preparation of Spray Solution:

-

Dissolve this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

-

The total solid content should typically be between 2-10% (w/v).

-

-

Spray Drying Process:

-

Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to achieve efficient solvent evaporation without causing thermal degradation.

-

Collect the dried powder from the cyclone.

-

-

Characterization:

-

Analyze the resulting powder for drug loading, amorphous nature (XRPD), and dissolution enhancement.

-

Table 3: Example Parameters for Spray Drying

| Parameter | Setting |

| Inlet Temperature | 80 - 120°C |

| Atomization Pressure | 1 - 2 bar |

| Feed Rate | 3 - 10 mL/min |

| Aspirator Rate | 80 - 100% |

Protocol for Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

-

Excipient Screening:

-

Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

-

-

Formulation Preparation:

-

Based on solubility data, mix selected oil, surfactant, and co-solvent in different ratios.

-

Add this compound to the excipient mixture and vortex until a clear solution is formed. Gentle heating may be applied if necessary.

-

-

Self-Emulsification Test:

-

Add 1 mL of the formulation to 250 mL of water in a beaker with gentle stirring.

-

Observe the time it takes for the emulsion to form and its appearance (clarity).

-

-

Characterization:

-

Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).

-

Assess the formulation for any signs of drug precipitation upon dilution.

-

Stability Testing of Final Formulations

Once a lead formulation is identified, it must undergo rigorous stability testing according to ICH guidelines.

Table 4: ICH Stability Testing Conditions

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Signaling Pathway Visualization (Hypothetical)

If this compound is found to interact with a known signaling pathway, visualizing this interaction is crucial. The following is a hypothetical example of its interaction with the NF-κB pathway, a common target for anti-inflammatory natural products.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The development of a stable formulation for this compound requires a systematic, data-driven approach. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to characterize the drug substance, identify key liabilities such as poor solubility and potential for hydrolysis, and select and optimize an appropriate formulation strategy. By following these guidelines, it is possible to overcome the challenges associated with this promising natural product and develop a stable and bioavailable dosage form.

References

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. iajps.com [iajps.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmafocuseurope.com [pharmafocuseurope.com]

- 7. Preformulation Studies and Bioavailability Enhancement of Curcumin with a ‘Two in One’ PEG-β-Cyclodextrin Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Antifeedant Bioassay of 6-Acetylnimbandiol

For Researchers, Scientists, and Drug Development Professionals

Introduction